molecular formula C16H14BrNO3 B5889513 N-(4-bromo-2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide

N-(4-bromo-2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B5889513
M. Wt: 348.19 g/mol
InChI Key: JWGQXZZNQYCEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide, also known as BDB, is a chemical compound that belongs to the family of benzodioxole derivatives. This compound has been widely studied for its potential use in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

N-(4-bromo-2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide works by inhibiting the reuptake of serotonin and dopamine, leading to an increase in the levels of these neurotransmitters in the brain. This results in a range of biochemical and physiological effects, including increased feelings of euphoria, enhanced sensory perception, and improved cognitive function.
Biochemical and Physiological Effects:
N-(4-bromo-2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of oxytocin, a hormone that is associated with feelings of social bonding and trust.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromo-2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide in lab experiments is its high affinity for SERT and DAT, which makes it a useful tool for studying the role of these proteins in the brain. However, one of the limitations of using N-(4-bromo-2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide is its potential for abuse, which can make it difficult to control in a lab setting.

Future Directions

There are several future directions for research on N-(4-bromo-2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide, including its potential use as a treatment for depression and anxiety disorders. It may also be useful in studying the neurobiological mechanisms underlying addiction and substance abuse. Additionally, further research is needed to fully understand the long-term effects of N-(4-bromo-2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide on the brain and body.

Synthesis Methods

The synthesis of N-(4-bromo-2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide involves a multi-step process that starts with the reaction of 2,3-dimethylphenol with 4-bromoaniline to form the intermediate compound 4-bromo-2,3-dimethylphenylamine. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to produce the final product, N-(4-bromo-2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide.

Scientific Research Applications

N-(4-bromo-2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), which are important proteins involved in the regulation of mood, appetite, and sleep.

properties

IUPAC Name

N-(4-bromo-2,3-dimethylphenyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-9-10(2)13(5-4-12(9)17)18-16(19)11-3-6-14-15(7-11)21-8-20-14/h3-7H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGQXZZNQYCEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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